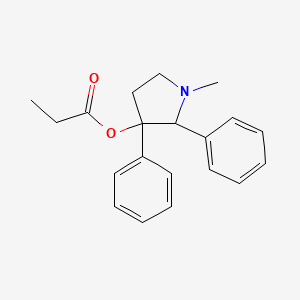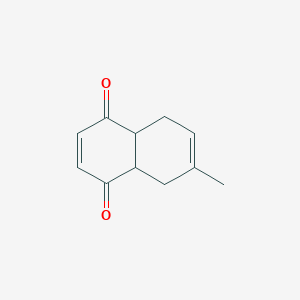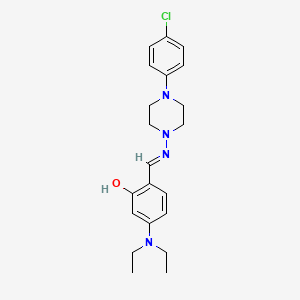
2-(8-Heptadecenyl)-2-oxazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(8-Heptadecenyl)-2-oxazoline is an organic compound characterized by the presence of an oxazoline ring and a long aliphatic chain. This compound is notable for its surfactant properties, making it useful in various industrial applications. The structure of this compound includes a five-membered ring containing both nitrogen and oxygen atoms, which contributes to its reactivity and functionality.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-Heptadecenyl)-2-oxazoline typically involves the cyclization of an appropriate amino alcohol with a carboxylic acid derivative. One common method is the reaction of 8-heptadecenoic acid with ethanolamine under dehydrating conditions to form the oxazoline ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus pentoxide or thionyl chloride, which facilitates the removal of water and drives the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the reaction conditions. Catalysts may also be employed to enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(8-Heptadecenyl)-2-oxazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazolone derivatives, which are useful intermediates in organic synthesis.
Reduction: Reduction of the oxazoline ring can yield amino alcohols, which have applications in pharmaceuticals and agrochemicals.
Substitution: The oxazoline ring can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Oxazolone derivatives.
Reduction: Amino alcohols.
Substitution: Various substituted oxazolines depending on the nature of the substituent.
Applications De Recherche Scientifique
2-(8-Heptadecenyl)-2-oxazoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of surfactants and emulsifiers.
Biology: The compound’s surfactant properties make it useful in the formulation of biological assays and the stabilization of proteins and enzymes.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form micelles and other self-assembled structures.
Industry: It is employed in the production of lubricants, corrosion inhibitors, and as an additive in various formulations to enhance stability and performance.
Comparaison Avec Des Composés Similaires
2-(8-Heptadecenyl)-2-oxazoline can be compared with other oxazoline derivatives and surfactants:
2-(8-Heptadecenyl)-4,5-dihydro-1H-imidazole-1-ethanol: Similar in structure but contains an imidazole ring instead of an oxazoline ring, which may alter its reactivity and applications.
Oleyl hydroxyethyl imidazoline: Another surfactant with a similar long aliphatic chain but different ring structure, used in similar applications but with potentially different properties.
2-(8-Heptadecenyl)-2-imidazoline-1-ethanol: Shares the long aliphatic chain but has an imidazoline ring, which can affect its chemical behavior and industrial uses.
The uniqueness of this compound lies in its specific ring structure, which imparts distinct reactivity and functional properties compared to its analogs.
Propriétés
| 131269-10-8 | |
Formule moléculaire |
C20H37NO |
Poids moléculaire |
307.5 g/mol |
Nom IUPAC |
2-[(E)-heptadec-8-enyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C20H37NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-21-18-19-22-20/h9-10H,2-8,11-19H2,1H3/b10-9+ |
Clé InChI |
SOTODSFNXCLCGH-MDZDMXLPSA-N |
SMILES isomérique |
CCCCCCCC/C=C/CCCCCCCC1=NCCO1 |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC1=NCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B12000546.png)

![N'-[(E)-(3,5-dibromo-4-methoxyphenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B12000570.png)

![2-(4-Bromophenyl)-7,9-dichloro-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1'-cyclohexane]](/img/structure/B12000576.png)
![N'-[(E)-(4-methylphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B12000584.png)

![5-(4-Chlorophenyl)-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12000598.png)





